(3-Ethyloxetan-3-yl)methyl methacrylate
Overview
Description
(3-Ethyloxetan-3-yl)methyl methacrylate: is a functional monomer belonging to the oxetane family. It is characterized by its unique structure, which includes an oxetane ring and a methacrylate group. This compound is known for its high refractive index and low absorption coefficient, making it valuable in various applications, particularly in the field of photopolymerizable compositions .
Mechanism of Action
Target of Action
(3-Ethyloxetan-3-yl)methyl methacrylate, also known as 3-Ethyl-3-(Methacryloyloxy)Methyloxetane, is a functional monomer . The primary targets of this compound are other reactive monomers in a polymerization reaction .
Mode of Action
This compound interacts with its targets through a polymerization reaction . The functional groups on this compound, which are ester and ether, react with other monomers to form polymers . The ring opening of the oxetane ring is the rate limiting step in this polymerization process, which occurs at a rate dependent on the activation energy of the reactants .
Biochemical Pathways
The polymerization process involving this compound affects the pathways related to the synthesis of polymer materials . The downstream effects include the formation of polymers that can be used in various applications such as resins, coatings, adhesives, and plastics .
Pharmacokinetics
Its physical properties such as low viscosity and low surface tension suggest that it may have good solubility in many organic solvents .
Result of Action
The result of the action of this compound is the formation of polymers with specific properties . The molecular weight of these polymers depends on how many chain initiating units are present .
Action Environment
Environmental factors such as temperature and reaction conditions can influence the polymerization process involving this compound . These factors can affect the rate of the reaction, the properties of the resulting polymers, and the stability of the compound .
Biochemical Analysis
Biochemical Properties
(3-Ethyloxetan-3-yl)methyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it can act as an initiator for cationic polymerization reactions, such as acrylation reactions, which allow for the copolymerization of different compounds . The ring-opening of the oxetane ring is a rate-limiting step in this polymerization process, influenced by the activation energy of the reactants .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular enzymes can lead to changes in metabolic flux and the levels of various metabolites . Additionally, it may affect cell function by altering the expression of genes involved in polymerization and other biochemical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in polymerization reactions, thereby influencing the rate and extent of these reactions . The compound’s ester and ether functional groups play a crucial role in these interactions, facilitating the formation of polymers with specific properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression . Toxic or adverse effects may be observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization reactions. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s ester and ether functional groups are essential for its participation in these pathways, enabling the formation of specific polymer structures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s chemical properties, such as its ester and ether functional groups, play a crucial role in its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells . For instance, its localization to specific organelles can enhance its role in polymerization reactions and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxetan-3-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (3-ethyloxetan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality. The compound is often stabilized with inhibitors like MEHQ (4-methoxyphenol) to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions:
Polymerization: (3-Ethyloxetan-3-yl)methyl methacrylate undergoes polymerization reactions with other reactive monomers to form polymers.
Cationic Polymerization: This compound can initiate cationic polymerization reactions, such as acrylation reactions, allowing for copolymerizations with different compounds.
Common Reagents and Conditions:
Catalysts: Strong acids or bases.
Inhibitors: MEHQ to prevent premature polymerization.
Solvents: Common organic solvents like dichloromethane or toluene.
Major Products: The primary products formed from these reactions are polymers with varying molecular weights, depending on the number of chain-initiating units present .
Scientific Research Applications
Chemistry: (3-Ethyloxetan-3-yl)methyl methacrylate is used as a functional monomer in the synthesis of high-performance polymers. Its unique structure allows for the creation of materials with specific optical and mechanical properties .
Biology and Medicine: In biomedical research, this compound is explored for its potential in creating biocompatible materials for medical devices and drug delivery systems. Its ability to form stable polymers makes it suitable for various biomedical applications .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its high refractive index and low absorption coefficient make it ideal for optical applications, such as in the manufacture of lenses and optical fibers .
Comparison with Similar Compounds
- Methacrylic Acid (3-Ethyloxetan-3-yl)methyl Ester
- 3-Methacryloxymethyl-3-ethyloxetane
- 3-Ethyl-3-methacryloxymethyloxetane
Uniqueness: (3-Ethyloxetan-3-yl)methyl methacrylate stands out due to its combination of an oxetane ring and a methacrylate group, which imparts unique properties such as high refractive index and low absorption coefficient. These characteristics make it particularly valuable in optical applications and high-performance polymer synthesis .
Properties
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKWPIEJYAPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
151264-19-6 | |
Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10457203 | |
Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37674-57-0 | |
Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37674-57-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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